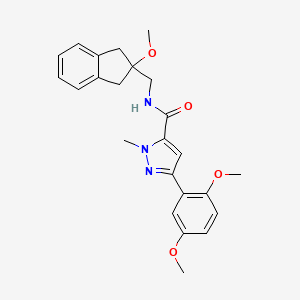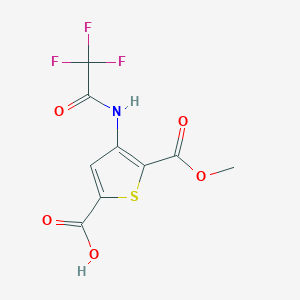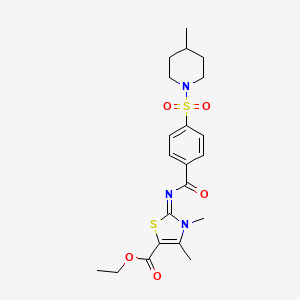![molecular formula C12H19BN2O4S B2492670 {4-[4-(Ethanesulfonyl)piperazin-1-yl]phenyl}boronic acid CAS No. 1428327-90-5](/img/structure/B2492670.png)
{4-[4-(Ethanesulfonyl)piperazin-1-yl]phenyl}boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of piperazine and boronic acid derivatives involves several key reactions. Alkenyl, aryl, and heteroaryl boronic acids react with 1,2-diamines and glyoxylic acid to yield piperazinones, showcasing the versatility of boronic acids in creating complex structures in a single step (Petasis & Patel, 2000). Moreover, piperazine derivatives of boronic acids have been synthesized through facile methods, indicating the potential for creating novel biological activities by combining these groups (Adamczyk-Woźniak et al., 2015).
Molecular Structure Analysis
Studies on the molecular and crystal structures of benzyl piperazine derivatives of boronic acids reveal significant structural features that make these compounds promising as biologically active molecules. The investigation includes Hirshfeld surface analysis and estimation of hydrogen bond energy, providing insights into the molecular arrangement and potential interactions of these compounds (Adamczyk-Woźniak et al., 2015).
Chemical Reactions and Properties
Boronic acids are versatile in organic synthesis, acting as intermediates and building blocks in various reactions. They are used in sensing, protein manipulation, therapeutics, biological labeling, and separation. The introduction of aminophosphonic acid groups into boronic acids may offer new opportunities for applications, demonstrating the chemical reactivity and potential of these compounds for further study and utilization (Zhang et al., 2017).
Physical Properties Analysis
The physical properties of boronic acid derivatives can be influenced by their molecular structure, as indicated by studies on the synthesis and characterization of such compounds. For instance, the synthesis of cyclic and cage borosilicates based on boronic acids shows the modulation of the borosilicate core structure using different strategies, which could affect the physical properties of these compounds (Torres-Huerta et al., 2017).
Applications De Recherche Scientifique
Piperazine Derivatives as Biologically Active Compounds
A study by Adamczyk-Woźniak et al. (2015) explored the combination of piperazine and boronic groups within a molecule, which can result in novel biological activities. Benzyl piperazine derivatives of boronic acids were obtained through an amination-reduction reaction, showing promising features as biologically active compounds (Adamczyk-Woźniak et al., 2015).
Metal-Organic Frameworks Involving HEPES
Bilinovich et al. (2011) discussed the use of ethanesulfonic acid-based buffers like HEPES in biological experiments, highlighting their potential to coordinate metal ions. The study focuses on a silver(I) ion complex with HEPES, forming a metal-organic framework (Bilinovich et al., 2011).
Synthesis of Piperazinones and Benzopiperazinones
Petasis and Patel (2000) researched the reaction of boronic acids with 1,2-diamines and glyoxylic acid, leading to the direct synthesis of piperazinones and benzopiperazinones. This synthesis process has potential implications in various chemical and pharmaceutical applications (Petasis & Patel, 2000).
Biosynthesis and Identification of N-Oxide/N-Glucuronide Metabolites
Uldam et al. (2011) describe the biosynthesis and identification of a new class of metabolites, including a piperazine N-oxide/N-glucuronide metabolite. This study contributes to the understanding of the metabolic pathways and potential therapeutic applications of similar compounds (Uldam et al., 2011).
One-Pot Synthesis of Dihydropyrimidinone Derivatives
Bhat et al. (2018) focused on the synthesis of enaminones and dihydropyrimidinone derivatives containing piperazine/morpholine moieties, showcasing an efficient method with potential applications in chemical synthesis and drug development (Bhat et al., 2018).
Propriétés
IUPAC Name |
[4-(4-ethylsulfonylpiperazin-1-yl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BN2O4S/c1-2-20(18,19)15-9-7-14(8-10-15)12-5-3-11(4-6-12)13(16)17/h3-6,16-17H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVWBDFPFKVCXJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CC)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{4-[4-(Ethanesulfonyl)piperazin-1-yl]phenyl}boronic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2,5-Dimethylphenyl)methyl]-6-(furan-2-ylmethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2492587.png)

![3-Tert-butyl-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyridazine](/img/structure/B2492590.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-fluorophenyl)oxalamide](/img/structure/B2492592.png)
![3,9-Dimethyl-1,7-bis(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2492593.png)

![N-(3,4-dimethylphenyl)-2-((1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2492598.png)
![methyl N-[1-oxo-2-(3-pyridinylmethyl)-1,2-dihydro-4-isoquinolinyl]carbamate](/img/structure/B2492600.png)
![2-[[1-(Oxan-4-ylmethyl)piperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B2492603.png)


![N-[(1R)-1-cyano-2-methylpropyl]-2-(naphthalen-2-yl)acetamide](/img/structure/B2492608.png)
